molecular formula C25H21N5O2S3 B6513821 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 892224-57-6

2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide

Cat. No.: B6513821
CAS No.: 892224-57-6
M. Wt: 519.7 g/mol
InChI Key: LPDJJKYOJUJVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C25H21N5O2S3 and its molecular weight is 519.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 519.08573845 g/mol and the complexity rating of the compound is 823. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, particularly its antimicrobial and anticancer properties, based on recent studies.

The molecular formula of the compound is C17H19N3O3S2C_{17}H_{19}N_3O_3S_2 with a molecular weight of 377.5 g/mol. The structure features a thienopyrimidine core linked to a thiadiazol moiety via an acetamide group.

PropertyValue
Molecular FormulaC17H19N3O3S2C_{17}H_{19}N_3O_3S_2
Molecular Weight377.5 g/mol
IUPAC Name2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
InChI KeyXQHATGHJYCRLEZ-UHFFFAOYSA-N

Antimicrobial Activity

Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives for their efficacy against Escherichia coli and Staphylococcus aureus . The compound demonstrated notable activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in the assays. Specifically, compounds containing the thienopyrimidine structure were crucial for enhanced antimicrobial effects due to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of the compound was assessed against several cancer cell lines, including MDA-MB-231 , a triple-negative breast cancer cell line. It was found that the compound exhibited cytotoxicity with an IC50 value of approximately 27.6 μM. Structure-activity relationship (SAR) studies indicated that modifications on the thienopyrimidine ring significantly influenced cytotoxicity; for instance, electron-withdrawing groups enhanced activity compared to electron-donating groups .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis pathways critical for cancer cell proliferation.
  • Disruption of Cellular Processes : The presence of sulfur and nitrogen heteroatoms in its structure allows for interactions with cellular macromolecules such as proteins and nucleic acids, potentially leading to apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : In vitro tests showed that derivatives similar to the compound displayed significant activity against Mycobacterium tuberculosis , indicating potential for development as an anti-tubercular agent .
  • Cytotoxicity Assessment : A comprehensive study involving 23 synthesized thienopyrimidine derivatives revealed that those with specific substitutions exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S3/c1-14-9-7-8-12-18(14)21-27-24(29-35-21)26-19(31)13-33-25-28-22-20(15(2)16(3)34-22)23(32)30(25)17-10-5-4-6-11-17/h4-12H,13H2,1-3H3,(H,26,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDJJKYOJUJVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.